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molecular formula LiBr<br>BrLi B125157 Lithium bromide CAS No. 7550-35-8

Lithium bromide

Cat. No. B125157
M. Wt: 86.9 g/mol
InChI Key: AMXOYNBUYSYVKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741493B2

Procedure details

To anhydrous THF (80 mL) is added magnesium (2.9 g, 0.120 mol) and 1-bromo-3-fluorobenzene (12.76 g, 0.114 mol) in anhydrous THF (30 mL). The mixture is stirred at 21° C. for 1.5 h. To THF (60 mL) is added lithium bromide (13.22 g, 0.015 mol) and copper (I) bromide (10.9 g, 0.0762 mol) and the mixture is stirred at RT until homogenous, then cooled to 0° C. To this solution is added 3-fluorophenylmagnesium bromide solution followed by a solution of oxalyl chloride (2.76 mL, 0.0317 mol) in THF (20 mL). The solution is stirred at 0° C. for 15 min, then quenched by ammonium chloride solution, and extracted with EtOAc. The organic solution is dried (Na2SO4), filtered, and the filtrate rotary evaporated. The residue is purified by filtration through silica gel; elution with heptane and heptane:EtOAc (9:1) gives 0.70 g of the product 20.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
3-fluorophenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.76 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
13.22 g
Type
reactant
Reaction Step Five
Name
copper (I) bromide
Quantity
10.9 g
Type
catalyst
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[CH:4]=1.[Br-].[Li+].[F:12][C:13]1[CH:14]=[C:15]([Mg]Br)[CH:16]=[CH:17][CH:18]=1.[C:21](Cl)(=[O:25])[C:22](Cl)=[O:23]>C1COCC1.[Cu]Br>[F:9][C:5]1[CH:4]=[C:3]([C:22]([C:21]([C:15]2[CH:16]=[CH:17][CH:18]=[C:13]([F:12])[CH:14]=2)=[O:25])=[O:23])[CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
12.76 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
3-fluorophenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)[Mg]Br
Step Three
Name
Quantity
2.76 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
13.22 g
Type
reactant
Smiles
[Br-].[Li+]
Name
copper (I) bromide
Quantity
10.9 g
Type
catalyst
Smiles
[Cu]Br
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 21° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT until homogenous,
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C
STIRRING
Type
STIRRING
Details
The solution is stirred at 0° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched by ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The residue is purified by filtration through silica gel
WASH
Type
WASH
Details
elution with heptane and heptane:EtOAc (9:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(=O)C(=O)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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